2-Methyl-3-phenylbenzofuran
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Overview
Description
2-Methyl-3-phenylbenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic substances. The unique structure of this compound, which includes a benzene ring fused to a furan ring with a methyl and phenyl substituent, makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylbenzofuran can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where substituted phenols react with 1-acyl-1-thiocarbocations generated from 1-acyl-1-chlorosulfides under Friedel-Crafts reaction conditions . Another method includes the coupling reaction of o-halogenophenols with copper (I) arylacetylide to afford 2-substituted benzofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Lewis acids such as SnCl4, TiCl4, and AlCl3 is common in these processes to facilitate the formation of the benzofuran ring .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and quinones .
Scientific Research Applications
2-Methyl-3-phenylbenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylbenzofuran involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its wide range of biological activities.
2-Phenylbenzofuran: Similar to 2-Methyl-3-phenylbenzofuran but lacks the methyl group, which can affect its chemical reactivity and biological activity.
3-Methylbenzofuran: Similar structure but with the methyl group at a different position, leading to different chemical properties.
Uniqueness: this compound is unique due to the presence of both a methyl and phenyl group, which enhances its chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
CAS No. |
33104-08-4 |
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Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10H,1H3 |
InChI Key |
RTGRNRTWJJCCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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